5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
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Overview
Description
The compound "5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol" is a complex molecule that likely possesses a variety of biological activities due to its structural features. It contains several functional groups, including a pyrimidinol ring, an oxadiazole moiety, and a trifluoromethylphenyl group, which may contribute to its potential pharmacological properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been described, which involves the reaction of appropriate precursors under controlled conditions to form the desired bicyclic structures . The synthesis of pyrimidine derivatives often includes steps such as cyclization and sulfanylmethyl group addition, as seen in the synthesis of anti-inflammatory pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography and quantum chemical calculations. For example, methoxy substituted phenylazo pyridones have been characterized using X-ray single-crystal analysis, which provides detailed information about the molecular conformation and tautomeric forms . Similarly, the molecular structure and stability of the compound could be analyzed using these methods to understand its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, the reactivity of the oxadiazole ring in the compound could be similar to that of other oxadiazole derivatives, which have been shown to undergo reactions such as nucleophilic substitution or addition . The pyrimidine ring might also participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the presence of the trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The oxadiazole and pyrimidine rings could contribute to the compound's stability and solubility, which are important factors in its biological activity and potential as a therapeutic agent .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis and evaluation of compounds containing pyrimidinol and oxadiazole structures for their potential antimicrobial activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, indicating their potential in developing therapeutic agents (Rahmouni et al., 2016).
Antioxidant Properties
- Studies on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed their significant radical scavenging activities, suggesting these compounds' potential as antioxidants (Kotaiah et al., 2012).
Anti-inflammatory and Antimicrobial Agents
- A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds showed promising results against Gram-positive bacteria and pathogenic fungi, demonstrating the potential of these structures in anti-inflammatory and antimicrobial drug development (Aggarwal et al., 2014).
Potential in Cancer Therapy
- The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities, indicating the relevance of these compounds in developing novel anticancer drugs (Redda & Gangapuram, 2007).
Future Directions
properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-9-12(6-7-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-2-4-11(5-3-10)17(18,19)20/h2-5,25H,6-8H2,1H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBTWZLZBULBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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